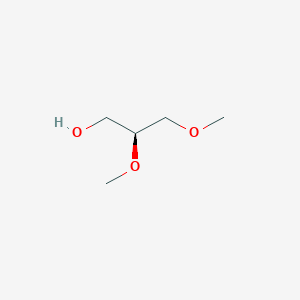

(2S)-2,3-dimethoxypropan-1-ol

Description

Significance of Chiral Alcohols in Organic Synthesis and Pharmaceutical Chemistry

Chiral alcohols, a class of organic compounds characterized by a hydroxyl group attached to a stereogenic carbon atom, are of paramount importance in the fields of organic synthesis and pharmaceutical chemistry. wisdomlib.orgfiveable.me Their significance stems from the principle of chirality, a fundamental property in biology where molecules with the same chemical formula but different three-dimensional arrangements (enantiomers) can exhibit vastly different biological activities. nih.gov

In organic synthesis, chiral alcohols serve as versatile building blocks for the construction of complex, stereochemically-defined molecules. fiveable.me The ability to control the stereochemistry of a reaction is crucial for synthesizing enantiomerically pure compounds, which are essential in the development of pharmaceuticals, agrochemicals, and advanced materials. fiveable.me Biocatalysis, utilizing enzymes, has emerged as a powerful and sustainable method for producing chiral alcohols with high enantioselectivity under mild reaction conditions. nih.govbohrium.com This approach is often preferred over traditional chemical synthesis, which may require harsh conditions and lead to the formation of undesirable byproducts. nih.gov

The pharmaceutical industry, in particular, relies heavily on chiral alcohols as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). researchgate.netalmacgroup.com The therapeutic efficacy and safety of many drugs are intrinsically linked to their chirality. nih.gov Therefore, the production of single-enantiomer drugs is a critical aspect of pharmaceutical manufacturing. researchgate.net Chiral aromatic secondary alcohols are a notable example of important intermediates in drug synthesis. bohrium.com

Historical Context of Asymmetric Carbon Scaffolds in Molecular Design

The concept of the asymmetric carbon atom, a carbon atom bonded to four different substituents, is a cornerstone of stereochemistry and has profoundly influenced molecular design. fiveable.me The recognition of molecular chirality dates back to the 19th century with the work of Louis Pasteur. However, the deliberate design and synthesis of molecules with specific three-dimensional arrangements, or asymmetric carbon scaffolds, has been a more recent and rapidly evolving field.

Historically, the "chiral pool," which comprises readily available and inexpensive chiral molecules from natural sources like terpenes, amino acids, and carbohydrates, served as the primary starting point for the synthesis of complex chiral molecules. nih.gov This approach continues to be influential in modern synthetic chemistry. nih.gov

Overview of Research Trajectories for (2S)-2,3-dimethoxypropan-1-ol

This compound, with its defined stereochemistry, is a valuable chiral building block in organic synthesis. rsc.org Research involving this compound and structurally related chiral molecules is focused on several key areas.

One major trajectory is its application in the synthesis of complex natural products and their analogues. Chiral building blocks like this compound are instrumental in constructing specific stereocenters within larger, biologically active molecules. nih.govacs.org For instance, similar chiral alcohols are used in the synthesis of cyclopentenyl carbocyclic nucleosides with potential anticancer activity. rsc.org

Another significant area of research is the development of new synthetic methodologies that utilize such chiral building blocks. This includes the exploration of novel catalysts and reaction conditions to achieve high stereoselectivity and efficiency. mdpi.com The use of biocatalysis for the synthesis of chiral alcohols remains a vibrant area of investigation, with ongoing efforts to discover and engineer enzymes with improved performance. bohrium.comrsc.org

Furthermore, there is continued interest in the synthesis and characterization of novel chiral scaffolds for applications in materials science and medicinal chemistry. northeastern.edumdpi.com The unique three-dimensional structure of molecules like this compound can be exploited to create materials with specific optical or electronic properties.

Physical and Chemical Properties of this compound

The compound this compound has the molecular formula C₅H₁₂O₃ and a molecular weight of 120.15 g/mol . nih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₂O₃ | nih.govbldpharm.com |

| Molecular Weight | 120.15 g/mol | nih.gov |

This table is interactive. Click on the headers to sort the data.

Spectroscopic Data

Table 2: Spectroscopic Information for 2,3-dimethoxypropan-1-ol (B1281922)

| Spectroscopic Technique | Relevant Information | Source |

|---|

This table is interactive. Users can engage with this data for further analysis.

Synthesis of this compound

The synthesis of enantiomerically pure compounds like this compound often involves asymmetric synthesis or the use of chiral starting materials. One common strategy is the protection of a chiral precursor. For instance, the synthesis of both enantiomers of 3-[(tert-butyldimethylsilyl)oxy]methyl-4,5-O-isopropylidenecyclopent-2-en-1-ol was achieved from optically inactive dimethyl meso-tartrate, where the initial step involved the protection of the hydroxyl groups. rsc.org Another approach could involve the stereospecific cyclization of a chiral precursor, as demonstrated in the synthesis of other chiral alcohols. mdpi.com The reaction of 2,2-dimethoxypropane (B42991) can be used to protect diol functionalities, a common step in the synthesis of complex chiral molecules. mdpi.com

Applications in Research

This compound serves as a valuable chiral building block in various research applications, particularly in the synthesis of complex molecules. Chiral alcohols are widely used in the synthesis of pharmaceuticals and fine chemicals. alfachemic.com For example, they are key intermediates in the production of drugs that act as angiotensin-converting enzyme (ACE) inhibitors. researchgate.net The use of chiral building blocks is also central to the synthesis of natural products, such as dictyostatin (B1249737) and its stereoisomers, which have potential applications in cancer therapy. nih.gov Furthermore, the development of flame retardants and other industrial chemicals can also involve the use of chiral intermediates. industrialchemicals.gov.au The oxidative rearrangement of related flavanones to isoflavones, which possess a range of biological activities, highlights another potential application area for chiral synthons. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,3-dimethoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDAPJJFRLSRPX-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H](CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156714-25-9 | |

| Record name | (2S)-2,3-dimethoxypropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Asymmetric Synthesis of 2s 2,3 Dimethoxypropan 1 Ol

Chemoenzymatic and Biocatalytic Synthesis Pathways

Substrate Scope and Limitations in Enzymatic Derivatization

Enzymatic kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds. Lipases are commonly employed for this purpose due to their broad substrate scope and high enantioselectivity in catalyzing acylation or hydrolysis reactions. In the context of synthesizing (2S)-2,3-dimethoxypropan-1-ol, a racemic mixture of 2,3-dimethoxypropan-1-ol (B1281922) would be subjected to a lipase-catalyzed reaction. The enzyme would selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted, which can then be separated.

The success of this method is highly dependent on the choice of enzyme, acyl donor, and solvent. While specific studies on the enzymatic resolution of 2,3-dimethoxypropan-1-ol are not extensively documented, data from analogous 1,2-diol systems can provide insights into the potential substrate scope and limitations. Lipases such as Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase (PFL) have shown high enantioselectivity for a variety of diol substrates.

Table 1: Illustrative Substrate Scope of Lipase-Catalyzed Resolution of Propan-1,2-diol Analogs This table is illustrative and based on typical results for similar substrates, as specific data for 2,3-dimethoxypropan-1-ol is not readily available in the cited literature.

| Substrate | Enzyme | Acyl Donor | Solvent | Enantiomeric Excess (ee %) of (S)-alcohol | Conversion (%) |

|---|---|---|---|---|---|

| 1-methoxypropan-2-ol | CALB | Vinyl acetate (B1210297) | Toluene | >99 | ~50 |

| 1-ethoxypropan-2-ol | PCL | Isopropenyl acetate | Hexane (B92381) | 98 | ~48 |

| 1-benzyloxypropan-2-ol | PFL | Acetic anhydride | Diisopropyl ether | 97 | ~52 |

Limitations in this enzymatic approach can arise from several factors. The structural similarity of the two hydroxyl groups in close proximity might lead to lower enantioselectivity for some lipases. Furthermore, achieving high enantiomeric excess for the desired (S)-enantiomer often requires stopping the reaction at approximately 50% conversion, which limits the theoretical yield. Dynamic kinetic resolution (DKR), which involves in situ racemization of the undesired enantiomer, could potentially overcome this limitation, though this adds complexity to the reaction setup.

Multistep Synthetic Routes via Chiral Pool Precursors

Utilizing readily available chiral molecules, known as the chiral pool, is a common and effective strategy for the asymmetric synthesis of complex targets.

Carbohydrates, such as D-mannitol, are abundant and inexpensive chiral starting materials. A plausible synthetic route to this compound from D-mannitol would involve a series of protection, cleavage, and functional group manipulation steps. For instance, D-mannitol can be converted to (R)-2,3-O-isopropylideneglyceraldehyde. This key intermediate can then be subjected to a Grignard reaction or other C1-homologation, followed by methylation of the hydroxyl groups and deprotection to yield the target molecule. The stereochemistry at C2 would be derived from the C4 of D-mannitol.

Table 2: Potential Synthetic Sequence from D-Mannitol This table outlines a hypothetical, albeit chemically sound, synthetic route. Specific yields are illustrative.

| Step | Reaction | Reagent(s) | Product | Illustrative Yield (%) |

|---|---|---|---|---|

| 1 | Acetonide protection & Oxidative cleavage | Acetone, H+, NaIO4 | (R)-2,3-O-Isopropylideneglyceraldehyde | 75 |

| 2 | Reduction | NaBH4 | (R)-2,3-O-Isopropylideneglycerol | 95 |

| 3 | Methylation | NaH, CH3I | (R)-1,2-dimethoxy-3-(isopropylidenedioxy)propane | 85 |

Chiral epoxides are versatile intermediates in asymmetric synthesis. A highly efficient route to this compound can be envisioned starting from commercially available (R)-glycidol or its derivatives. For example, methylation of the hydroxyl group of (R)-glycidol would yield (R)-glycidyl methyl ether. Subsequent nucleophilic ring-opening of the epoxide with a methoxide (B1231860) source would proceed with high regioselectivity at the less hindered C3 position, leading to the desired this compound. The stereochemistry is inverted at the center of nucleophilic attack.

Glycerol (B35011), a byproduct of biodiesel production, is an attractive and sustainable starting material. The synthesis of this compound from glycerol would necessitate an initial desymmetrization step to introduce chirality. This could be achieved through enzymatic resolution of a protected glycerol derivative, such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol). For instance, lipase-catalyzed acylation of solketal can provide the (R)-acetate with high enantiomeric excess, leaving the (S)-solketal unreacted. The (S)-solketal can then be methylated and deprotected to afford the target compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic methodologies. Key aspects include the use of renewable feedstocks, atom-economical reactions, and the reduction or elimination of hazardous solvents.

Solvent-Free Reactions: Enzymatic reactions, particularly those involving lipases, can often be performed under solvent-free conditions. For the kinetic resolution of 2,3-dimethoxypropan-1-ol, a liquid acyl donor could also serve as the reaction medium, thereby eliminating the need for an organic solvent. This approach not only reduces waste but can also enhance reaction rates and enzyme stability.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key metric in green chemistry. Addition reactions, such as the ring-opening of an epoxide, are highly atom-economical as all atoms of the reactants are incorporated into the product. In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. The synthesis of this compound via the stereoselective opening of (R)-glycidyl methyl ether with sodium methoxide is an example of a highly atom-economical route.

Table 3: Comparison of Atom Economy for Different Synthetic Approaches Calculations are based on the key bond-forming steps.

| Synthetic Approach | Key Reaction | Theoretical Atom Economy (%) |

|---|---|---|

| Enzymatic Kinetic Resolution | Acylation of one enantiomer | < 50% (due to separation of enantiomers) |

| Stereoselective Epoxide Opening | Ring-opening of (R)-glycidyl methyl ether with sodium methoxide | 100% |

By prioritizing methodologies that utilize renewable starting materials, employ highly selective and atom-economical reactions, and minimize the use of volatile organic solvents, the synthesis of this compound can be achieved in a more sustainable and environmentally responsible manner.

Renewable Feedstocks and Sustainable Catalysis

The foundation of a sustainable chemical process lies in its starting materials and the nature of the catalysis employed. The following sections detail a proposed chemo-enzymatic pathway for the synthesis of this compound, originating from the renewable feedstock, glycerol.

From Glycerol to a Chiral Precursor: A Chemo-Enzymatic Strategy

Glycerol, a readily available and inexpensive co-product of biodiesel production, represents an ideal renewable starting point. researchgate.netacs.org The synthetic strategy hinges on a combination of selective chemical transformations and a key biocatalytic step to install the desired stereochemistry.

A plausible route begins with the regioselective methylation of glycerol. Studies have demonstrated the selective O-methylation of glycerol to yield 3-methoxypropan-1,2-diol, utilizing subcritical methanol (B129727) and a base catalyst like potassium carbonate. frontiersin.orgnih.govsemanticscholar.org This initial step leverages the higher reactivity of the primary hydroxyl groups of glycerol.

The subsequent step would involve the protection of the remaining primary alcohol, followed by methylation of the secondary alcohol and deprotection to yield racemic 2,3-dimethoxypropan-1-ol. However, a more direct and sustainable approach would be to employ a biocatalytic method to resolve a racemic mixture or to perform an asymmetric reduction.

One sustainable catalytic approach is the enzymatic kinetic resolution of racemic 2,3-dimethoxypropan-1-ol. Lipases are a class of enzymes widely used for the resolution of racemic alcohols through enantioselective acylation. nih.govnih.govmdpi.comresearchgate.net For instance, a lipase such as Candida antarctica lipase B (often immobilized as Novozym 435) could selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for separation.

| Enzyme | Acyl Donor | Solvent | Outcome | Reference (Analogous System) |

| Lipase PS (Pseudomonas cepacia) | Vinyl acetate | Diisopropyl ether | High enantioselectivity (E > 200) for acylation of (R)-cycloalkanols | nih.gov |

| Novozym 435 (Candida antarctica lipase B) | Vinyl acetate | Diethyl ether | High enantioselectivity (E > 200) for acylation of (R)-cycloalkanols | nih.gov |

| Aspergillus niger lipase | - | - | Moderate enantioselectivity in hydrolysis of prochiral phosphonates | mdpi.com |

This table presents data from analogous lipase-catalyzed resolutions of other chiral alcohols to illustrate the potential of this methodology.

An alternative and often more atom-economical approach is the asymmetric reduction of a prochiral ketone precursor, 2,3-dimethoxypropanal (B8728302). This can be achieved using oxidoreductases, such as alcohol dehydrogenases (ADHs) or ene-reductases, which can exhibit exquisite stereoselectivity. researchgate.netmdpi.comnih.govchemrxiv.org These enzymes utilize cofactors like NAD(P)H to deliver a hydride to the carbonyl group from a specific face, leading to the formation of a single enantiomer of the alcohol. nih.gov

| Enzyme Type | Substrate Type | Stereoselectivity | Key Feature | Reference |

| Ene-Reductases (ERs) | α,β-unsaturated compounds | High (often >99% ee) | Reduces C=C double bonds asymmetrically | mdpi.comnih.gov |

| Alcohol Dehydrogenases (ADHs) | Ketones, Aldehydes | High to excellent | Reduces C=O bonds with high enantioselectivity | researchgate.netnih.gov |

| Candida tenuis xylose reductase mutant | 2-phenylpropanal | 93.1% e.e. for (S)-alcohol | High catalytic efficiency for aromatic aldehydes | nih.gov |

This table showcases the capabilities of relevant oxidoreductases for asymmetric reductions of carbonyl compounds.

This chemo-enzymatic pathway, starting from glycerol and incorporating a key biocatalytic step, exemplifies the principles of sustainable synthesis by utilizing a renewable feedstock and highly selective, environmentally benign catalysts.

Waste Minimization and Process Intensification Studies

Waste Minimization: Atom Economy and E-Factor

A key metric for evaluating the "greenness" of a chemical reaction is atom economy, which measures the efficiency of conversion of reactant atoms into the desired product. chembam.comsescollege.ac.incdn-website.com Rearrangement and addition reactions are inherently 100% atom-economical, while substitution and elimination reactions generate byproducts. sescollege.ac.in

Another important metric is the Environmental Factor (E-Factor), which is the ratio of the mass of waste generated to the mass of the desired product. chembam.comresearchgate.net The chemical industry has been increasingly focused on minimizing the E-Factor, particularly in the pharmaceutical sector where it can be notoriously high. cdn-website.com

For the proposed synthesis of this compound, a biocatalytic reduction of 2,3-dimethoxypropanal would be more atom-economical than a kinetic resolution. A kinetic resolution has a maximum theoretical yield of 50% for the desired enantiomer, inherently generating at least 50% of the unwanted enantiomer as waste, leading to a higher E-Factor. In contrast, an asymmetric reduction can theoretically achieve a 100% yield of the desired product.

| Process | Theoretical Max. Yield | Atom Economy | Inherent Waste | E-Factor Implication |

| Kinetic Resolution | 50% | Lower | Unwanted enantiomer | Higher |

| Asymmetric Reduction | 100% | Higher | Minimal (cofactor regeneration system) | Lower |

This table provides a comparative analysis of the two proposed biocatalytic strategies in terms of waste generation.

Process Intensification through Continuous Flow Technology

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. rsc.org Continuous flow chemistry is a prime example of process intensification, offering significant advantages over traditional batch processing, especially for catalytic reactions. nih.govfrontiersin.orgunito.it

The implementation of the chemo-enzymatic synthesis of this compound in a continuous flow system could offer several benefits:

Enhanced Heat and Mass Transfer: Microreactors used in flow chemistry have a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing, which can lead to higher reaction rates and selectivities. nih.govunito.it

Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with handling hazardous reagents or exothermic reactions. nih.gov

Facilitated Catalyst Recycling: Immobilized enzymes can be packed into columns (packed-bed reactors), allowing the reaction mixture to flow through. This simplifies product separation and enables the continuous reuse of the biocatalyst, reducing costs and waste. nih.gov

Integration of Reaction and Separation: Flow systems can be designed to couple the reaction with in-line separation and purification steps, leading to a more streamlined and automated process. nih.gov

For example, a continuous flow setup for the asymmetric reduction of 2,3-dimethoxypropanal could involve pumping the substrate solution through a packed-bed reactor containing an immobilized alcohol dehydrogenase, with a co-immobilized enzyme system for cofactor regeneration. This would allow for the continuous production of highly pure this compound. nih.govnih.gov

By combining the use of renewable feedstocks like glycerol with highly selective biocatalysts in intensified continuous flow processes, the asymmetric synthesis of this compound can be aligned with the principles of green and sustainable chemistry.

Stereochemical Characterization and Elucidation of 2s 2,3 Dimethoxypropan 1 Ol

Advanced Spectroscopic Techniques for Enantiomeric Purity Assessment

The assessment of enantiomeric purity is fundamental to characterizing a chiral compound. Spectroscopic and chromatographic methods offer precise and sensitive means to differentiate and quantify enantiomers, ensuring the material meets required specifications for stereochemical integrity.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for the separation and quantification of enantiomers. These methods rely on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.

For the analysis of (2S)-2,3-dimethoxypropan-1-ol, which is a small, polar alcohol, both chiral GC and HPLC could be employed. In chiral GC, the compound's volatility allows for direct analysis. A common approach involves using a CSP based on cyclodextrin (B1172386) derivatives. For instance, a column such as one coated with a modified β-cyclodextrin would be a suitable choice for separating the enantiomers of small alcohols. The separation mechanism involves the differential inclusion of the (2S) and (2R) enantiomers into the chiral cavity of the cyclodextrin, leading to a measurable difference in their retention times.

In chiral HPLC, the polarity of this compound makes it amenable to analysis using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. To enhance resolution and peak shape, the hydroxyl group of the analyte may be derivatized with a chromophore-containing agent, such as a benzoate (B1203000) or naphthoyl chloride, which also facilitates UV detection. The choice of mobile phase, typically a mixture of hexane (B92381) and an alcohol like isopropanol, is optimized to achieve baseline separation of the diastereomeric derivatives.

The primary output of such an analysis is a chromatogram showing two distinct peaks, one for each enantiomer. The enantiomeric excess (% ee) can then be calculated from the integrated areas of these peaks.

Table 1: Representative Parameters for Chiral GC Analysis of this compound

| Parameter | Value |

|---|---|

| Column Type | Modified β-cyclodextrin CSP |

| Injector Temperature | 250 °C |

| Oven Program | Start at 40°C, ramp to 210°C |

| Carrier Gas | Helium |

| Detector | Flame Ionization Detector (FID) |

| Expected Result | Baseline separation of (2S) and (2R) enantiomers with distinct retention times. |

VCD and ORD are powerful chiroptical spectroscopic techniques that provide information about the three-dimensional structure of chiral molecules.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration of the molecule. For this compound, an experimental VCD spectrum would be recorded and compared to a spectrum predicted by quantum chemical calculations (e.g., using Density Functional Theory, DFT). A match between the experimental spectrum and the spectrum calculated for the (S)-configuration would provide a definitive assignment of the absolute configuration.

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting curve, known as an ORD curve, is characteristic of the molecule's stereochemistry. The sign of the Cotton effect, a key feature of the ORD curve, is directly related to the absolute configuration of the chiral center. This experimental data can be compared with theoretical predictions to confirm the stereochemical assignment.

Table 2: Chiroptical Techniques for Absolute Configuration Determination

| Technique | Principle | Application to this compound |

|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light. | Comparison of the experimental VCD spectrum with DFT-calculated spectra for the (S) and (R) enantiomers to confirm the absolute configuration. |

| Optical Rotatory Dispersion (ORD) | Measurement of optical rotation as a function of wavelength. | Analysis of the ORD curve and the sign of the Cotton effect to provide stereochemical information, which is then correlated with theoretical models. |

NMR spectroscopy is a powerful tool for structural elucidation, and its application can be extended to the determination of enantiomeric purity through the use of chiral auxiliary agents. These agents, which can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), interact with the enantiomers of the analyte to create a diastereomeric environment.

This diastereomeric interaction results in the formation of transient complexes that have distinct NMR spectra. Consequently, in the presence of a suitable chiral auxiliary, the NMR signals of the (2S) and (2R) enantiomers of 2,3-dimethoxypropan-1-ol (B1281922), which are identical (isochronous) in an achiral solvent, become separated (anisochronous). For example, reacting the racemic alcohol with a chiral derivatizing agent like Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride) would produce two diastereomeric esters. The ¹H or ¹⁹F NMR spectra of this mixture would show separate signals for each diastereomer, allowing for their integration and the calculation of enantiomeric excess.

Alternatively, a chiral solvating agent can be added directly to the NMR sample, forming rapidly equilibrating diastereomeric complexes with distinct chemical shifts. The magnitude of the chemical shift difference (Δδ) depends on the specific protons being observed and the effectiveness of the chiral agent.

X-ray Crystallography of Chiral Derivatives for Absolute Configuration Assignment

While X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule, it requires a well-ordered single crystal. As this compound is a liquid at room temperature, it must first be converted into a solid, crystalline derivative.

This is typically achieved by reacting the primary alcohol with a heavy-atom-containing carboxylic acid, such as p-bromobenzoic acid or p-nitrobenzoic acid, to form a crystalline ester. The presence of the heavy atom (e.g., bromine) facilitates the determination of the absolute configuration through the phenomenon of anomalous dispersion. By analyzing the diffraction data, the spatial arrangement of all atoms in the crystal lattice can be determined, providing an unambiguous assignment of the (S) configuration to the chiral center of the original alcohol. This method serves as an absolute proof of stereochemistry.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2R)-2,3-dimethoxypropan-1-ol |

| p-bromobenzoic acid |

| p-nitrobenzoic acid |

2s 2,3 Dimethoxypropan 1 Ol As a Chiral Building Block in Complex Molecule Synthesis

Applications in the Synthesis of Natural Products

Natural products often possess intricate three-dimensional structures with multiple stereocenters, which are crucial for their biological activity. The use of chiral building blocks like (2S)-2,3-dimethoxypropan-1-ol can significantly simplify the synthesis of these complex targets by providing a pre-defined stereochemical element.

Bioactive lipids, such as phospholipids (B1166683) and sphingolipids, are fundamental components of cell membranes and play critical roles in cell signaling. Many of these lipids possess a glycerol (B35011) backbone with specific stereochemistry. The synthesis of enantiomerically pure bioactive lipids is therefore essential for studying their biological functions.

This compound can serve as a key starting material for the stereoselective synthesis of various bioactive lipids. The primary alcohol at the C1 position can be readily functionalized, for instance, by esterification with fatty acids or by phosphorylation to introduce the polar head group of a phospholipid. The methoxy (B1213986) groups at C2 and C3 act as stable protecting groups that can be retained in the final product or selectively cleaved if further functionalization is required.

Table 1: Potential Stereoselective Synthesis of a Phosphatidylcholine Analog using this compound

| Step | Reactant 1 | Reactant 2 | Key Transformation | Product |

| 1 | This compound | Stearoyl chloride | Esterification of the primary alcohol | (2S)-2,3-dimethoxypropyl stearate |

| 2 | (2S)-2,3-dimethoxypropyl stearate | Phosphatidylcholine head group precursor | Phosphorylation | A phosphatidylcholine analog |

This table presents a hypothetical reaction scheme to illustrate the potential application of this compound.

Annonaceous acetogenins (B1209576) are a class of polyketide natural products known for their potent cytotoxic and antitumor activities. nih.gov Their structures are characterized by long aliphatic chains bearing tetrahydrofuran (B95107) (THF) or tetrahydropyran (B127337) (THP) rings and a terminal γ-lactone. The stereochemistry of the oxygenated carbons is critical for their biological activity.

The chiral C3 backbone of this compound makes it a suitable precursor for the stereocontrolled synthesis of the core units of acetogenins. The primary alcohol can be oxidized to an aldehyde, which can then participate in chain-elongation reactions. The stereocenter at C2 can direct the formation of new stereocenters along the growing polyketide chain. The methoxy groups can be carried through several synthetic steps or deprotected to reveal hydroxyl groups for the formation of the characteristic cyclic ethers.

Many natural products and biologically active molecules are built upon a glycerol framework. preprints.org The ability to selectively functionalize the three hydroxyl groups of glycerol is key to constructing these complex architectures. Chiral derivatives of glycerol, where the hydroxyl groups are differentially protected, are invaluable for this purpose.

This compound offers a unique pattern of protection. The free primary alcohol at C1 allows for immediate and selective reaction, while the two methoxy groups at C2 and C3 provide robust protection. This allows for the sequential introduction of different functionalities at each position of the glycerol backbone, enabling the construction of complex and well-defined molecular architectures.

Role in the Creation of Synthetic Analogs and Libraries

The development of synthetic analogs of natural products is crucial for understanding their structure-activity relationships and for discovering new therapeutic agents with improved properties. Chiral building blocks are essential for systematically varying the stereochemistry of these analogs.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereoselectivity of a reaction. wikipedia.orgnih.gov Chiral ligands are used to modify metal catalysts to achieve asymmetric transformations. sfu.ca The C2 symmetry or well-defined stereochemistry of many chiral auxiliaries and ligands is critical for their effectiveness.

The structure of this compound provides a rigid and stereochemically defined scaffold that could be elaborated into novel chiral auxiliaries and ligands. The primary alcohol can be used as a handle to attach the scaffold to a substrate or a metal center. The methoxy groups can influence the steric environment around the reactive center, thereby directing the stereochemical outcome of a reaction.

Table 2: Potential Chiral Ligands Derived from this compound

| Ligand Type | Synthetic Precursor | Potential Application |

| Chiral Phosphine Ligand | (2S)-1-(diphenylphosphino)-2,3-dimethoxypropane | Asymmetric Hydrogenation |

| Chiral Diamine Ligand | (2S)-1-amino-2,3-dimethoxypropane derivative | Asymmetric Transfer Hydrogenation |

This table outlines hypothetical chiral ligands that could be synthesized from this compound.

Chiral ethers and esters are important functional groups found in a wide variety of biologically active molecules and are also used as chiral solvents and resolving agents. The synthesis of enantiomerically pure ethers and esters often relies on the use of chiral alcohols as starting materials.

This compound is a prime candidate for the synthesis of functionalized chiral ethers and esters. The primary alcohol can be readily converted into an ether through Williamson ether synthesis or esterified with a variety of carboxylic acids. The resulting products will possess a defined stereocenter and two additional methoxy functionalities that can be used for further chemical modifications, allowing for the creation of a diverse library of chiral molecules.

Development of Novel Chiral Solvents and Reagents

The development of novel chiral solvents and reagents from readily available chiral precursors is a significant area of research in asymmetric synthesis. Chiral solvents can influence the stereochemical outcome of a reaction by creating a chiral environment, while chiral reagents play a more direct role in inducing stereoselectivity.

While this compound, being a chiral molecule, could theoretically serve as a precursor for such applications, there is a lack of specific studies in the scientific literature detailing its use for the development of new chiral solvents or reagents. The potential derivatization of its hydroxyl group to introduce functionalities suitable for these applications remains an area for future exploration.

Enantioselective Transformations Initiated from this compound

The application of chiral starting materials in enantioselective transformations is a cornerstone of modern organic synthesis, allowing for the construction of complex molecules with precise stereochemical control.

Stereoselective Oxidation and Reduction Reactions

Stereoselective oxidation of the primary alcohol in this compound would yield the corresponding chiral aldehyde, (2S)-2,3-dimethoxypropanal. This aldehyde could then be a substrate for stereoselective nucleophilic additions. Conversely, transformations involving the chiral center would necessitate reactions at the C2 position.

Although the principles of such reactions are well-established, specific examples and detailed research findings on the stereoselective oxidation and reduction of this compound are not prominently featured in the available literature.

Carbon-Carbon Bond Forming Reactions at Adjacent Stereocenters

The formation of carbon-carbon bonds adjacent to existing stereocenters is a powerful strategy for the synthesis of molecules with multiple stereogenic centers. In the context of this compound, this would involve reactions at the C1 or C3 positions, with the stereochemistry at C2 influencing the outcome.

Despite the synthetic potential, there is a lack of specific research detailing carbon-carbon bond forming reactions at stereocenters adjacent to the functionalities in this compound.

Rearrangement Reactions and Chiral Transfer Methodologies

Rearrangement reactions and chiral transfer methodologies are sophisticated tools in asymmetric synthesis for the creation of new stereocenters. These processes often involve the migration of a group and the transfer of chirality from one part of a molecule to another.

While various rearrangement reactions are known for glycerol derivatives, specific studies on such transformations involving this compound, and methodologies for chiral transfer originating from its stereocenter, are not described in the current body of scientific literature.

Exploration of Derivatives and Analogs of 2s 2,3 Dimethoxypropan 1 Ol

Synthesis of Ether and Ester Derivatives and Their Conformational Analysis

The hydroxyl group of (2S)-2,3-dimethoxypropan-1-ol is a prime site for modification, allowing for the straightforward synthesis of ether and ester derivatives through well-established synthetic protocols.

Ether Derivatives: The synthesis of ethers from this compound can be effectively achieved via the Williamson ether synthesis. byjus.comchemistrytalk.orgwikipedia.orgmasterorganicchemistry.com This method involves the deprotonation of the primary alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes an S_N2 reaction with a primary alkyl halide or a sulfonate ester (e.g., tosylate) to yield the desired ether. masterorganicchemistry.com The choice of the alkylating agent is critical, as primary halides are preferred to minimize competing elimination reactions. wikipedia.org

Ester Derivatives: Esterification of this compound can be accomplished through several methods. A common laboratory-scale approach is the Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. For more sensitive substrates or to achieve higher yields, the use of acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) is a standard procedure. A patent describes the acylation of a similar compound, 2-methoxypropan-1-ol, with acetic acid in the presence of an acid catalyst to form the corresponding acetate (B1210297) ester. chemicalbook.com

The conformational analysis of these derivatives is essential for understanding their three-dimensional structure and potential interactions in various applications. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of different protons within the molecule, providing insights into the preferred conformations. The chirality of the this compound backbone is expected to influence the conformational preferences of the resulting ether and ester derivatives, which can be a critical factor in their application as chiral ligands or auxiliaries.

Below is a table summarizing the general synthetic approaches for ether and ester derivatives.

| Derivative Type | Synthetic Method | Reagents | Key Considerations |

| Ether | Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) or Tosylate (R-OTs) | Best results with primary alkyl halides to avoid elimination. wikipedia.org |

| Ester | Fischer-Speier Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven reaction; may require removal of water. |

| Ester | Acylation | Acyl Chloride (R-COCl) or Anhydride ((RCO)₂O), Base (e.g., Pyridine) | Generally high-yielding and proceeds under mild conditions. |

Chiral Phosphate (B84403) and Phosphonate (B1237965) Analogs: Synthesis and Stereochemical Impact

The development of chiral organophosphorus compounds is of significant interest due to their applications in catalysis, medicinal chemistry, and as stereochemical probes. This compound can serve as a chiral precursor for the synthesis of phosphate and phosphonate analogs, where its stereocenter can influence the stereochemical outcome of subsequent reactions.

Chiral Phosphate Synthesis: Chiral phosphoric acids and their esters are powerful catalysts in asymmetric synthesis. beilstein-journals.org The synthesis of a chiral phosphate ester from this compound would typically involve its reaction with a phosphorus oxychloride (POCl₃) derivative, followed by the sequential addition of other alcohols or hydrolysis. The stereochemistry at the C2 position of the propanol (B110389) backbone can direct the formation of a specific stereoisomer at the phosphorus center, especially if the reaction proceeds through a sterically controlled mechanism.

Chiral Phosphonate Synthesis: The synthesis of chiral phosphonates can be approached by utilizing the hydroxyl group of this compound to introduce a phosphonate moiety. While specific examples starting from this exact alcohol are not detailed in the provided search results, general methods for asymmetric phosphonate synthesis can be adapted. For instance, the alcohol could be used as a nucleophile to react with a racemic H-phosphinate under conditions that favor a dynamic kinetic resolution, potentially mediated by a chiral catalyst, to produce an enantioenriched phosphonate product. chemistrytalk.org The inherent chirality of the this compound fragment would be key to achieving stereochemical control. The stereochemical impact is significant, as the chirality of the alcohol can serve as a chiral auxiliary, directing the stereoselectivity of reactions to form new stereocenters. wikipedia.orgresearchgate.netsigmaaldrich.com

| Analog Type | General Synthetic Strategy | Potential Stereochemical Impact |

| Chiral Phosphate | Reaction with POCl₃ followed by alcoholysis/hydrolysis. | The (S)-configuration of the starting alcohol can induce diastereoselectivity in the formation of the phosphate ester. |

| Chiral Phosphonate | Nucleophilic attack on a phosphonylating agent; potential for dynamic kinetic resolution. | The chiral backbone can act as an auxiliary to control the stereochemistry of newly formed chiral centers. wikipedia.org |

Nitrogen-Containing Derivatives: Synthesis of Chiral Amines and Amides

The introduction of nitrogen-containing functional groups, such as amines and amides, into the this compound framework opens up possibilities for creating novel chiral ligands, building blocks, and compounds with potential biological activity.

Synthesis of Chiral Amines: A common route to convert the primary alcohol into a primary amine involves a two-step process. First, the hydroxyl group is converted into a good leaving group, typically a tosylate (by reaction with tosyl chloride) or a mesylate. Subsequently, the leaving group is displaced by an azide (B81097) nucleophile (e.g., sodium azide) in an S_N2 reaction. The resulting azide can then be reduced to the corresponding primary amine, for example, by catalytic hydrogenation or using reagents like lithium aluminum hydride. This sequence generally proceeds with inversion of configuration if the substitution occurs at a chiral center, but since the reaction is at the non-chiral C1 position, the stereochemistry at C2 is preserved. A patent describes a process for preparing chiral propylamine (B44156) derivatives through methods like the Curtius or Hoffman rearrangement, which are alternative routes from carboxylic acid derivatives. researchgate.net

Synthesis of Chiral Amides: Chiral amides can be synthesized from the newly formed (2S)-2,3-dimethoxypropylamine by reacting it with acyl chlorides, anhydrides, or carboxylic acids using standard peptide coupling reagents. Alternatively, amides can be formed directly from the parent alcohol, this compound. This can be achieved by reacting it with a nitrile under acidic conditions (Ritter reaction) or through more modern catalytic methods that couple alcohols and amines directly.

The following table outlines synthetic pathways to these nitrogen-containing derivatives.

| Derivative | Synthetic Pathway | Intermediate | Key Reagents |

| Chiral Amine | 1. Tosylation 2. Azide Substitution 3. Reduction | (2S)-2,3-dimethoxypropyl tosylate, (2S)-1-azido-2,3-dimethoxypropane | 1. TsCl, Pyridine 2. NaN₃ 3. H₂, Pd/C or LiAlH₄ |

| Chiral Amide | Acylation of the amine | (2S)-2,3-dimethoxypropylamine | RCOCl or (RCO)₂O, Base |

| Chiral Amide | Direct coupling with the alcohol | This compound | Amine, Coupling agent/catalyst |

Heterocyclic Compounds Derived from this compound

The functional groups of this compound and its derivatives can be utilized to construct a variety of heterocyclic rings, which are core structures in many pharmaceuticals and natural products. nih.govresearchgate.net The chirality of the starting material provides a route to enantiomerically enriched heterocyclic compounds.

For example, derivatives of this compound containing additional functional groups could undergo intramolecular cyclization reactions to form rings. colab.ws If the alcohol is converted to a 1,3- or 1,4-aminoalcohol, subsequent reactions could lead to the formation of chiral oxazines or other nitrogen-containing heterocycles. Similarly, derivatization to introduce a thiol group could pave the way for the synthesis of sulfur-containing heterocycles. While specific examples starting from this compound are not prevalent in the initial search results, the principles of heterocyclic synthesis suggest numerous possibilities. For instance, multi-component reactions are a powerful tool for building complex heterocyclic systems, and a chiral component like this compound or its amine derivative could be incorporated to induce stereoselectivity. nih.gov

| Heterocycle Class | Potential Synthetic Approach | Required Functionalization of Precursor |

| Oxazolidines | Reaction of the corresponding 1-amino-2-ol with an aldehyde or ketone. | Conversion of the C3-methoxy group to a hydroxyl and the C1-hydroxyl to an amine. |

| Pyrrolidines | Intramolecular cyclization of a suitably functionalized amine derivative. | Conversion of the alcohol to an amine and introduction of an electrophilic center at an appropriate position. |

| Dioxolanes | Not directly applicable from the dimethoxy compound without de-methylation. | Cleavage of methyl ethers to form a 1,2-diol. |

Spectroscopic Signatures of Functionalized Derivatives

The characterization of the synthesized derivatives of this compound relies heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum provides crucial information about the structure of the derivatives. For an ester derivative like (2S)-2,3-dimethoxypropyl acetate, one would expect to see the appearance of a new singlet for the acetyl methyl group around 2.0-2.1 ppm. The protons on the carbon bearing the newly formed ester or ether linkage (C1) would show a characteristic downfield shift compared to the parent alcohol.

¹³C NMR: The carbon NMR spectrum is equally informative. Upon esterification or etherification, the chemical shift of the C1 carbon would move downfield. For example, in an acetate ester, a new carbonyl carbon signal would appear around 170-171 ppm, and the acetyl methyl carbon would be observed around 20-21 ppm. The PubChem entry for the parent alcohol provides some spectral data, which can serve as a baseline for comparison. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the derivatives. The molecular ion peak (M+) would confirm the successful incorporation of the new functional group. Fragmentation patterns can provide further structural information. For example, ester derivatives often show characteristic fragmentation corresponding to the loss of the alkoxy or acyloxy group.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups. The parent alcohol shows a broad O-H stretching band around 3400 cm⁻¹. Upon conversion to an ether, this band would disappear. For an ester derivative, a strong C=O stretching band would appear in the region of 1735-1750 cm⁻¹.

The table below summarizes expected spectroscopic features for representative derivatives.

| Derivative | Technique | Expected Key Spectroscopic Signature |

| (2S)-2,3-dimethoxypropyl acetate | ¹H NMR | Singlet for acetyl CH₃ (~2.1 ppm); Downfield shift of CH₂O protons. |

| ¹³C NMR | Carbonyl carbon (~170 ppm); Acetyl CH₃ carbon (~21 ppm). | |

| IR | Absence of broad O-H stretch; Presence of strong C=O stretch (~1740 cm⁻¹). | |

| (2S)-1-benzyloxy-2,3-dimethoxypropane | ¹H NMR | Appearance of aromatic protons from the benzyl (B1604629) group; Singlet for benzylic CH₂. |

| ¹³C NMR | Appearance of aromatic carbon signals; Signal for benzylic CH₂. | |

| IR | Disappearance of the broad O-H stretch from the starting material. | |

| N-((2S)-2,3-dimethoxypropyl)acetamide | ¹H NMR | Amide N-H proton signal; Singlet for acetyl CH₃. |

| ¹³C NMR | Amide carbonyl carbon (~170 ppm). | |

| IR | N-H stretching band (~3300 cm⁻¹); Amide C=O stretching band (~1650 cm⁻¹). |

Computational and Theoretical Investigations of 2s 2,3 Dimethoxypropan 1 Ol

Quantum Chemical Calculations of Conformational Landscapes

There is a notable lack of specific research applying quantum chemical methods to elucidate the conformational landscape of (2S)-2,3-dimethoxypropan-1-ol.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

No dedicated Density Functional Theory (DFT) studies on the molecular geometry and relative stability of the various conformers of this compound appear to be available in the current body of scientific literature. Such studies would be invaluable for understanding the preferred three-dimensional structures of the molecule, which are dictated by the interplay of steric and electronic effects arising from its stereocenter and flexible side chains.

Ab Initio Calculations for Electronic Structure and Charge Distribution

Similarly, a search for ab initio calculations, which provide a high level of theoretical accuracy, yielded no specific results for this compound. These calculations would be instrumental in determining its electronic properties, such as the molecular orbital energies and the distribution of electron density, which govern its reactivity and intermolecular interactions.

Molecular Dynamics Simulations for Solvent Interactions and Aggregation Behavior

While 2,3-dimethoxypropan-1-ol (B1281922) has been mentioned as a potential "designer solvent," detailed molecular dynamics (MD) simulations to explore its behavior in solution are not documented. MD simulations would offer critical insights into how individual molecules of this compound interact with each other and with other solvent molecules, and would be essential for understanding its properties as a solvent and its tendency to form aggregates.

Mechanistic Studies of Reactions Involving this compound

The role of this compound in chemical reactions from a theoretical and computational standpoint is also an area that awaits investigation.

Transition State Analysis of Enantioselective Transformations

No computational studies analyzing the transition states of enantioselective transformations where this compound might act as a chiral auxiliary, ligand, or solvent were found. This type of analysis is fundamental for explaining the origins of stereoselectivity in asymmetric synthesis.

Reaction Coordinate Mapping and Energy Profiles

Likewise, there is no available research that maps the reaction coordinates and details the energy profiles for reactions involving this compound. Such studies would provide a step-by-step energetic picture of a chemical transformation, identifying intermediates and the energy barriers that must be overcome.

Spectroscopic Property Prediction from Theoretical Models

The in-silico prediction of spectroscopic properties provides a powerful complement to experimental measurements, offering insights into the relationship between molecular structure and spectral features. For this compound, theoretical models are instrumental in assigning and interpreting complex spectra. These computational approaches, primarily rooted in quantum mechanics, allow for the simulation of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts, coupling constants, and vibrational frequencies.

Simulation of NMR Chemical Shifts and Coupling Constants

Computational chemistry offers robust methods for the prediction of NMR parameters, which are invaluable for the structural elucidation of molecules like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, often in conjunction with the Gauge-Including Atomic Orbital (GIAO) approach to calculate isotropic magnetic shielding tensors. These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and the basis set. For organic molecules, hybrid functionals such as B3LYP, combined with Pople-style basis sets like 6-31G(d,p) or larger, are commonly employed to balance computational cost with accuracy. To account for the dynamic nature of the molecule and the influence of its environment, calculations can be performed on an ensemble of conformations generated through molecular dynamics simulations, and solvent effects can be incorporated using continuum models like the Polarizable Continuum Model (PCM).

The following tables present hypothetical ¹H and ¹³C NMR chemical shifts for this compound, calculated at the B3LYP/6-311+G(d,p) level of theory with a chloroform (B151607) solvent model.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| H (on C1) | 3.55 |

| H' (on C1) | 3.65 |

| H (on C2) | 3.40 |

| H (on C3) | 3.60 |

| H' (on C3) | 3.70 |

| H (on OCH₃ at C2) | 3.35 |

| H (on OCH₃ at C3) | 3.30 |

| H (on OH) | 2.50 |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 64.5 |

| C2 | 80.0 |

| C3 | 72.0 |

| OCH₃ at C2 | 59.0 |

| OCH₃ at C3 | 58.5 |

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be computed. These calculations are more computationally demanding than chemical shift predictions. The total coupling constant is a sum of several terms, including the Fermi contact, spin-dipole, and paramagnetic spin-orbit contributions.

Prediction of Vibrational Frequencies and Intensities

Theoretical models are also extensively used to predict the vibrational spectra (infrared and Raman) of molecules. These simulations help in the assignment of experimental vibrational bands to specific molecular motions. The most common approach involves calculating the harmonic vibrational frequencies from the second derivatives of the energy with respect to the atomic coordinates. This is typically done using ab initio methods like Hartree-Fock (HF) or, more commonly, DFT.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. To improve the agreement with experimental data, the computed frequencies are often scaled by an empirical scaling factor, which depends on the level of theory used.

Below is a table of selected, illustrative predicted vibrational frequencies for this compound, calculated at the B3LYP/6-31G(d) level of theory, along with their predicted intensities and assignments to the dominant vibrational modes.

Interactive Table 3: Selected Predicted Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) (Scaled) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |

| 3450 | 50.3 | 65.2 | O-H stretch |

| 2985 | 35.8 | 110.5 | C-H stretch (methoxy) |

| 2930 | 80.1 | 150.7 | C-H stretch (backbone) |

| 1460 | 25.4 | 30.1 | C-H bend |

| 1120 | 150.2 | 45.6 | C-O stretch (ether) |

| 1045 | 180.5 | 55.8 | C-O stretch (alcohol) |

| 890 | 15.7 | 10.3 | C-C stretch |

These theoretical predictions of spectroscopic properties are fundamental in confirming the structure of this compound and understanding its electronic and dynamic behavior. While the presented data are illustrative of the output of such computational studies, they are based on established methodologies in the field of computational chemistry.

Emerging Research Directions and Future Prospects for 2s 2,3 Dimethoxypropan 1 Ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Continuous flow chemistry and automated synthesis platforms are revolutionizing this field by offering enhanced control, safety, and efficiency over traditional batch processes. The integration of (2S)-2,3-dimethoxypropan-1-ol into these advanced manufacturing technologies presents a promising avenue for its wider application.

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, offers several advantages for the synthesis and derivatization of chiral molecules like this compound. These benefits include precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivities. Furthermore, the small reactor volumes enhance safety when dealing with hazardous reagents or exothermic reactions. The continuous nature of flow processes also allows for facile scaling up of production without the need for extensive re-optimization. For instance, the asymmetric synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates has been successfully demonstrated in continuous flow systems, showcasing the potential for producing derivatives of this compound in a more sustainable and cost-effective manner nih.govresearchgate.net.

Automated synthesis platforms, which combine robotics and computational control, can further accelerate the exploration of the chemical space around the this compound scaffold. These systems can perform numerous reactions in parallel, enabling high-throughput screening of reaction conditions and the rapid generation of libraries of derivatives. This is particularly valuable in the early stages of drug discovery and materials science, where a large number of compounds need to be synthesized and tested. The iterative nature of automated synthesis is well-suited for the construction of complex molecules from chiral building blocks, and platforms have been developed for the stereocontrolled assembly of organic molecules bris.ac.uk.

Table 1: Potential Advantages of Integrating this compound with Advanced Synthesis Platforms

| Technology | Potential Advantages for this compound |

| Flow Chemistry | Enhanced reaction control (temperature, pressure, time) |

| Improved safety profile for hazardous reactions | |

| Facile scalability from laboratory to industrial production | |

| Potential for integration of in-line purification and analysis | |

| Automated Synthesis | High-throughput synthesis of derivatives for screening |

| Rapid optimization of reaction conditions | |

| Automated purification and analysis of products | |

| Generation of diverse chemical libraries from a common scaffold |

Application in Supramolecular Chemistry and Materials Science

The chirality inherent in this compound makes it an attractive building block for the construction of novel supramolecular assemblies and chiral materials. Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent interactions, and the introduction of chirality can lead to the formation of fascinating and functional architectures.

The hydroxyl and ether functionalities of this compound can participate in hydrogen bonding and other non-covalent interactions, which are the driving forces for self-assembly. By incorporating this chiral synthon into larger molecules, it is possible to direct the formation of specific supramolecular structures, such as helices, sheets, or vesicles. The chirality of the building block can be transferred to the macroscopic level, resulting in materials with unique chiroptical properties. For example, chiral glycerol (B35011) ethers have been investigated for their gelation ability and the relationship between their chirality and crystal structure mdpi.com. These chiral gels could find applications in areas such as sensing, catalysis, and controlled release.

In materials science, there is a growing interest in the development of chiral polymers with tailored properties. This compound can be used as a chiral monomer or as a chiral modifier to impart stereoregularity to polymers. This can lead to materials with enhanced thermal stability, mechanical strength, and specific recognition capabilities. The synthesis of chiral polymers containing catalytic active sites has been shown to result in materials with higher enantioselectivities in asymmetric reactions compared to their low-molecular-weight counterparts researchgate.net.

Table 2: Potential Applications of this compound in Supramolecular Chemistry and Materials Science

| Field | Potential Application of this compound |

| Supramolecular Chemistry | Chiral building block for self-assembling systems |

| Formation of chiral gels and liquid crystals | |

| Component of molecular machines and sensors | |

| Materials Science | Monomer for the synthesis of chiral polymers |

| Chiral additive to induce chirality in achiral polymers | |

| Precursor for the development of chiral separation media |

Potential in Drug Discovery Research Beyond Direct Clinical Application

While this compound itself may not be a clinical drug candidate, its role as a chiral building block in drug discovery is of paramount importance. The stereochemistry of a drug molecule is crucial for its biological activity, as enantiomers can have different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure compounds is essential in the development of new medicines.

This compound serves as a versatile chiral synthon, providing a stereochemically defined scaffold that can be elaborated into more complex molecules. Its primary alcohol group allows for a wide range of chemical transformations, enabling the introduction of various functional groups and the construction of diverse molecular architectures. Chiral glycerol derivatives are recognized as common building blocks for a number of chiral natural and synthetic products with biological activity google.com.

In modern drug discovery, the focus is often on creating libraries of compounds for high-throughput screening to identify new lead structures. The use of chiral building blocks like this compound in these libraries introduces stereochemical diversity, which can be critical for identifying potent and selective drug candidates. Furthermore, the methoxy (B1213986) groups of the molecule can influence its pharmacokinetic properties, such as solubility and membrane permeability, which are important considerations in drug design. Chiral alcohols are widely used as starting materials in the synthesis of single-stereoisomer drugs and their intermediates sigmaaldrich.cn.

Advanced Catalyst Design and Optimization Incorporating this compound Scaffolds

Asymmetric catalysis is a powerful tool for the synthesis of chiral compounds, and the development of new and efficient chiral catalysts is a major area of research. Chiral ligands play a crucial role in asymmetric catalysis by coordinating to a metal center and creating a chiral environment that directs the stereochemical outcome of a reaction.

The structure of this compound, with its stereocenter and multiple oxygen atoms, makes it an interesting scaffold for the design of new chiral ligands. The hydroxyl and ether groups can act as coordination sites for metal ions, and the chiral backbone can induce asymmetry in the catalytic process. By modifying the hydroxyl group and incorporating other coordinating atoms, it is possible to create a library of ligands with varying steric and electronic properties. These ligands can then be screened for their effectiveness in a range of asymmetric transformations, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The design of suitable chiral ligands remains a formidable task, and the exploration of novel scaffolds is crucial for advancing the field nih.gov.

Computational modeling can play a significant role in the design and optimization of catalysts based on the this compound scaffold. By simulating the interaction of the catalyst with the substrate, it is possible to predict the stereochemical outcome of a reaction and to identify modifications to the ligand structure that could improve its performance. This in silico approach can significantly reduce the experimental effort required to develop new catalysts.

Multidisciplinary Approaches to Chiral Synthesis and Application

The future development and application of this compound will undoubtedly benefit from multidisciplinary approaches that combine expertise from various fields of science and engineering. The integration of biocatalysis with traditional organic synthesis, for example, offers a powerful strategy for the efficient and sustainable production of this chiral synthon and its derivatives. Enzymes can catalyze reactions with high enantioselectivity under mild conditions, providing an environmentally friendly alternative to some chemical transformations.

The combination of flow chemistry with biocatalysis is a particularly promising area of research. Immobilized enzymes can be packed into flow reactors, allowing for continuous processing and easy separation of the catalyst from the product stream. This approach has been successfully applied to the synthesis of chiral alcohols and other valuable compounds.

Furthermore, the application of this compound in fields such as materials science and drug discovery will require collaboration between chemists, biologists, physicists, and engineers. The design of new materials with specific properties, for instance, will necessitate a deep understanding of the relationship between molecular structure and macroscopic behavior. Similarly, the development of new therapeutic agents based on this chiral scaffold will require close collaboration between synthetic chemists and pharmacologists.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2,3-dimethoxypropan-1-ol with high enantiomeric purity?

- Methodology : Optically active precursors (e.g., (2S)-2-amino-3-phenylpropan-1-ol derivatives) can be used as chiral templates. Etherification of the diol intermediate with methylating agents like dimethyl sulfate under basic conditions (e.g., NaH) is a common approach . Enantiomeric purity is typically verified via chiral HPLC or polarimetry .

- Key Parameters : Reaction temperature (20–25°C), stoichiometric control of methylating agents, and inert atmosphere (N₂ or Ar) to prevent oxidation .

Q. How can the structural identity of this compound be confirmed using spectroscopic techniques?

- Methodology :

- NMR : Compare experimental ¹H/¹³C NMR data with theoretical predictions (e.g., δ ~3.3–3.5 ppm for methoxy groups; δ ~3.7 ppm for the hydroxyl-bearing CH₂) .

- IR : Validate O–H (broad peak ~3300 cm⁻¹) and C–O–C (asymmetric stretching ~1100 cm⁻¹) functional groups .

- Mass Spectrometry : Match the molecular ion peak (m/z = 120.1470) to the theoretical molecular weight .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Guidelines :

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point = 73.9°C for structurally similar alcohols) .

- Storage : Inert conditions (dry N₂) and refrigeration (2–8°C) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound?

- Analysis Framework :

- Variable Screening : Compare reaction solvents (e.g., THF vs. DMF), catalysts (e.g., phase-transfer agents), and purification methods (e.g., column chromatography vs. distillation) .

- Data Validation : Cross-reference published yields with independent replication studies. For example, discrepancies >10% may arise from unaccounted side reactions (e.g., over-methylation) .

Q. What strategies optimize the use of this compound as a chiral building block in drug development?

- Methodology :

- Derivatization : Couple the hydroxyl group with pharmacophores (e.g., via Mitsunobu reaction) while retaining stereochemical integrity .

- Biological Testing : Screen derivatives for activity against target enzymes (e.g., kinases) using SPR or fluorescence polarization assays .

Q. How do computational methods enhance the study of this compound’s physicochemical properties?

- Approaches :

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, ethanol) to predict solubility and stability .

- Quantum Mechanics (QM) : Calculate thermodynamic parameters (e.g., Gibbs free energy of methylation) to guide synthetic routes .

Data Interpretation & Stability

Q. What factors contribute to the stability of this compound under varying storage conditions?

- Critical Factors :

- Moisture : Hydrolysis of methoxy groups can occur in aqueous environments; use desiccants like molecular sieves .

- Light : UV exposure may degrade the compound; store in amber glass vials .

Q. How can researchers address inconsistencies in reported melting/boiling points for this compound?

- Root Causes : Impurities (e.g., residual solvents) or stereoisomeric contamination.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.